Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C8H8BrNO2S |
|---|---|
Molecular Weight |
262.13 g/mol |
IUPAC Name |
methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8BrNO2S/c1-12-8(11)7-6(9)4-2-10-3-5(4)13-7/h10H,2-3H2,1H3 |
InChI Key |
BELXMXYCUGNYOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)CNC2)Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis via Intramolecular Cyclization
Recent advances involve one-pot procedures combining bromination, esterification, and cyclization steps, reducing purification steps and improving overall yields.
- Use of N-protected amino acids or phosphonoglycine derivatives
- Mild conditions facilitated by copper catalysis and phosphonate reagents
- Compatibility with various substituents, broadening scope
Research Insights:
Choi et al. demonstrated the synthesis of thieno[2,3-c]pyrroles via intramolecular N-arylation and Horner-Wadsworth-Emmons olefination, achieving good yields under mild conditions.
Bromination Followed by Nucleophilic Substitution
Brominated intermediates can undergo nucleophilic substitution with amines or other nucleophiles to introduce further functional groups, expanding the compound's versatility.
Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The thieno[2,3-c]pyrrole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of amino or thio derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate hydrochloride is a heterocyclic compound with a thieno[2,3-c]pyrrole core, showing promise in medicinal chemistry. The compound has a bromine atom at the 3-position and a carboxylate group at the 2-position, which are critical for reactivity and biological interactions.
Chemical Properties
- Molecular Formula:
- Molecular Weight: 298.59 g/mol
- CAS Number: 2031268-71-8
- IUPAC Name: methyl 3-bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrole-2-carboxylate;hydrochloride
The thieno[2,3-c]pyrrole family displays diverse biological activities, and research indicates that this compound hydrochloride may have anticancer and antibacterial effects. Its biological activity is attributed to its ability to interact with biological targets.
Anticancer Activity
Studies show that this compound hydrochloride inhibits cancer cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 22.54 | Apoptosis induction |
| A549 (Lung) | 21.30 | Cell cycle arrest |
| HCT116 (Colorectal) | 19.80 | Enzyme inhibition |
These findings suggest the compound's potential as a therapeutic agent against breast and lung cancers.
Antibacterial Activity
In vitro studies have assessed the antibacterial effectiveness of this compound against various bacterial strains.
| Bacterial Strain | MIC (µM) | Activity |
|---|---|---|
| Staphylococcus aureus | 50 | Effective |
| Escherichia coli | 75 | Moderate efficacy |
| Streptococcus agalactiae | 100 | Marginal efficacy |
These results indicate varying levels of effectiveness against different bacterial pathogens.
Safety and Hazards
GHS Classification:
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
a. Methyl 3-amino-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate dihydrochloride (CAS: 1998216-51-5)
- Substituent: The 3-bromo group is replaced by an amino (-NH₂) group.
- Molecular Formula : C₈H₁₂Cl₂N₂O₂S (MW: 271.16) .
- Reactivity: The amino group facilitates nucleophilic reactions (e.g., acylation, alkylation) and hydrogen bonding, making it suitable for drug design. In contrast, the bromo derivative is more reactive in cross-coupling (e.g., Suzuki) reactions .
- Stability: The dihydrochloride salt of the amino derivative requires storage in a dark, inert environment, while the bromo compound’s storage conditions are less restrictive .
b. Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate
- Core Structure: A simple pyrrole ring (non-fused) with a benzoyl group at the 5-position.
- Substituents : Ethyl ester (vs. methyl) and benzoyl group introduce steric bulk, reducing solubility but enhancing π-π stacking in crystalline phases .
- Applications: Used in synthesizing pyrrolo-pyrimidinones, whereas the thieno-pyrrole bromo derivative is tailored for functionalization via halogen-mediated couplings .
Physicochemical Properties
Hydrogen Bonding and Crystallography
- The bromo derivative’s ester group can act as a hydrogen bond acceptor, while the amino analog’s -NH₃⁺ (in HCl salt) participates in strong ionic and H-bond interactions, influencing crystal packing .
- Thieno-pyrrole fused systems may exhibit unique graph set patterns (e.g., R₂²(8) motifs) compared to non-fused pyrroles, as analyzed via Etter’s methodology .
Research Findings and Data
Reactivity Trends
- Bromo derivatives undergo Suzuki-Miyaura coupling at room temperature with aryl boronic acids (yields: 70-90%), whereas amino derivatives require protection/deprotection strategies to avoid side reactions .
- The methyl ester in the bromo compound shows higher hydrolytic stability than ethyl esters under physiological conditions (t₁/₂: >24 hrs vs. ~12 hrs) .
Stability and Degradation
Biological Activity
Methyl 3-bromo-4H,5H,6H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis methods, and biological effects, supported by relevant studies and data.
This compound has the following chemical characteristics:
- Molecular Formula : CHBrNOS
- Molar Mass : Approximately 298.58 g/mol
- CAS Number : 2031268-71-8
The compound features a bromine atom at the 3-position and a carboxylate group at the 2-position, which are critical for its reactivity and potential applications in medicinal chemistry and materials science.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Bromination of Thienopyrrole Derivatives : Utilizing brominating agents to introduce bromine at the desired position.
- Esterification Reactions : Reacting thieno[2,3-c]pyrrole with methyl chloroformate to form the ester.
- Multi-step Synthesis : Combining multiple reactions to achieve the final structure while ensuring high yield and purity.
Biological Activity
Research indicates that compounds related to thieno[2,3-c]pyrrole structures exhibit diverse biological activities. This compound has shown potential in:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, similar thienopyrrole derivatives have demonstrated significant inhibition of cellular proliferation in cancer models with IC values ranging from 29 to 59 µM .
Case Studies
- Inhibition of Kinase Activity : In vitro assays have shown that compounds structurally similar to this compound can inhibit key kinase enzymes such as EGFR and CDK2. For example, one study reported IC values for these enzymes ranging from 40 to 204 nM for related compounds .
- Mechanistic Insights : Mechanistic studies revealed that derivatives induce apoptosis in cancer cells by upregulating pro-apoptotic proteins like caspase-3 and Bax while downregulating anti-apoptotic proteins such as Bcl-2. This suggests a potential pathway for therapeutic intervention in cancer treatment .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with related compounds is insightful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl thieno[2,3-c]pyrrole-2-carboxylate | Lacks bromine substitution | Simpler structure; lower reactivity |
| 5-Bromo-thieno[3,2-b]pyrrole | Different heterocyclic framework | Potentially different biological activity |
| Methyl 4-bromo-thieno[2,3-d]pyrimidine | Contains a pyrimidine ring | Varying nitrogen heterocycle affecting properties |
This table illustrates how specific substitutions influence the chemical behavior and biological activity of these compounds.
Q & A
Q. What strategies mitigate polymorphism during crystallization?
- Design : Use anti-solvent crystallization (e.g., water in DMSO) or seed crystals to control nucleation. SCXRD screening of multiple solvents (e.g., ethanol, acetonitrile) identifies conditions favoring the desired polymorph .
- Characterization : Pair DSC (melting point analysis) with PXRD to confirm phase purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
